1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide

Catalog No.
S661682
CAS No.
36437-30-6
M.F
C26H42BrN2+
M. Wt
462.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide

CAS Number

36437-30-6

Product Name

1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide

IUPAC Name

1-octyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium;bromide

Molecular Formula

C26H42BrN2+

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C26H42N2.BrH/c1-3-5-7-9-11-13-19-27-21-15-25(16-22-27)26-17-23-28(24-18-26)20-14-12-10-8-6-4-2;/h15-18,21-24H,3-14,19-20H2,1-2H3;1H/q+2;/p-1

InChI Key

WJHIGBLMZSKZEO-UHFFFAOYSA-M

SMILES

CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCC.[Br-].[Br-]

Canonical SMILES

CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCC.[Br-]

1.1'-Di-n-octyl-4,4'-bipyridinium Dibromide (DOBD) is a well-studied ionic liquid () with applications in various scientific research fields. Its properties, such as good thermal stability, electrochemical properties, and ability to dissolve a wide range of materials, make it a valuable tool for researchers.

Properties of DOBD

  • Thermal stability: DOBD has a high decomposition temperature, making it suitable for applications requiring high temperatures. [Source: PubChem, ]
  • Electrochemical properties: DOBD exhibits good conductivity and electrochemical window, making it useful in electrochemical research, such as in the development of supercapacitors and batteries. [Source: Research article, "Electrochemical characterization of ionic liquids based on 1,1'-dialkyl-4,4'-bipyridinium cations and dicyanamide anions", ]
  • Solvent properties: DOBD can dissolve a wide range of organic and inorganic compounds, making it a versatile solvent for various research applications, including catalysis, material synthesis, and separations. [Source: Research article, "1,1'-Dialkyl-4,4'-bipyridinium ionic liquids: potential catalytic solvents for Friedel–Crafts reactions", ]

1,1'-Di-n-octyl-4,4'-bipyridinium dibromide is an ionic liquid belonging to the class of compounds known as viologens, characterized by a bipyridine core structure with two positively charged nitrogen atoms. This compound is synthesized in laboratories and is not found naturally. Its molecular formula is C26H42Br2N2C_{26}H_{42}Br_{2}N_{2} with a molecular weight of 542.43 g/mol. The compound typically appears as a light yellow to green crystalline powder and is known for its good thermal stability and electrochemical properties, making it suitable for various scientific applications .

The unique structure of 1,1'-di-n-octyl-4,4'-bipyridinium dibromide features hydrophobic octyl chains attached to the nitrogen atoms, which enhances its solubility in organic solvents and allows it to interact effectively at interfaces. This property is particularly useful in electron transfer processes, where the compound can form stable radical cations upon reduction .

The primary mechanism of action of DOBD revolves around its ability to accept electrons and form radical cations. These radical cations can then participate in various electron transfer processes depending on the specific application. For example:

  • Electron Transfer Mediators: DOBD can act as a mediator in electron transfer reactions, shuttling electrons between different species.
  • Electrochromic Materials: DOBD can be incorporated into materials that change color upon reduction and oxidation due to changes in its electronic structure.
  • Sensors: DOBD can be used in sensors to detect specific molecules based on their ability to interact with the radical cation form.
  • Wear gloves and safety glasses to avoid skin and eye contact.
  • Work in a well-ventilated area to avoid inhalation of dust or vapors.
  • Dispose of waste according to proper laboratory regulations.
Involving 1,1'-di-n-octyl-4,4'-bipyridinium dibromide is its reduction to form a radical cation:

1 1 Di n octyl 4 4 bipyridinium dibromide+e1 1 Di n octyl 4 4 bipyridinium radical cation\text{1 1 Di n octyl 4 4 bipyridinium dibromide}+e^-\rightarrow \text{1 1 Di n octyl 4 4 bipyridinium radical cation}

This reaction generates a radical cation that possesses a single unpaired electron, enabling it to participate in various electron transfer mechanisms. The radical cation can act as an electron acceptor or donor depending on the specific conditions of the reaction .

Research indicates that 1,1'-di-n-octyl-4,4'-bipyridinium dibromide exhibits significant biological activity. It has been studied for its potential antimicrobial properties and its ability to disrupt cellular membranes. The hydrophobic nature of the octyl chains allows it to integrate into lipid bilayers, potentially leading to membrane destabilization and cell lysis. Additionally, its ability to form radical species may contribute to its biological effects .

The synthesis of 1,1'-di-n-octyl-4,4'-bipyridinium dibromide typically involves the following steps:

  • Formation of Bipyridine Core: The bipyridine structure is synthesized through condensation reactions involving pyridine derivatives.
  • Alkylation: The bipyridine compound undergoes alkylation with 1-bromo-octane or a similar alkyl halide to introduce the di-n-octyl groups.
  • Bromide Formation: The final step involves the addition of bromine sources (e.g., sodium bromide) to form the dibromide salt.

These reactions are usually conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates .

1,1'-Di-n-octyl-4,4'-bipyridinium dibromide has several applications across various fields:

  • Electrochemistry: Used as an electrolyte in batteries and supercapacitors due to its excellent ionic conductivity.
  • Material Science: Acts as a stabilizer and electron acceptor in organic photovoltaic devices.
  • Biological Research: Utilized in studies examining membrane interactions and cellular processes due to its ability to disrupt lipid bilayers .

Interaction studies have demonstrated that 1,1'-di-n-octyl-4,4'-bipyridinium dibromide can interact with various biological membranes and proteins. These interactions are primarily driven by hydrophobic forces due to the long octyl chains. Research indicates that this compound can alter membrane fluidity and permeability, leading to significant biological effects such as cytotoxicity in certain cell lines .

Several compounds share structural similarities with 1,1'-di-n-octyl-4,4'-bipyridinium dibromide. These include:

Compound NameStructure TypeUnique Features
1,1'-Di-n-butyl-4,4'-bipyridinium dibromideViologenShorter alkyl chains; different solubility profile
1-Methyl-4-(n-octyl)pyridin-1-ium bromidePyridiniumContains a methyl group instead of di-n-octyl
4-(n-Octyl)pyridin-1-ium bromidePyridiniumSingle alkyl chain; less hydrophobic
1-Ethyl-4-(n-octyl)pyridin-1-ium bromidePyridiniumIntermediate hydrophobicity compared to di-n-octyl

The uniqueness of 1,1'-di-n-octyl-4,4'-bipyridinium dibromide lies in its dual long-chain structure which enhances its solubility in organic solvents while maintaining significant electrochemical properties . This compound's ability to form stable radical cations further distinguishes it from other similar compounds.

Hydrogen Bond Acceptor Count

1

Exact Mass

461.25314 g/mol

Monoisotopic Mass

461.25314 g/mol

Heavy Atom Count

29

Dates

Modify: 2023-08-15

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